molecular formula C12H12N2O3 B7828230 2-Isoindolinebutyramide, 1,3-dioxo- CAS No. 3459-33-4

2-Isoindolinebutyramide, 1,3-dioxo-

Cat. No.: B7828230
CAS No.: 3459-33-4
M. Wt: 232.23 g/mol
InChI Key: DEHGEJYFWZKPKM-UHFFFAOYSA-N
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Description

2-Isoindolinebutyramide, 1,3-dioxo- is a chemical compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo- typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method is the cyclization of N-acyl isoindoline derivatives using strong oxidizing agents such as potassium permanganate or nitric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Isoindolinebutyramide, 1,3-dioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, nitric acid

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

  • Substitution: Halogenation agents such as bromine or chlorine

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-Isoindolinebutyramide, 1,3-dioxo- has diverse applications in scientific research. It is used in the synthesis of pharmaceuticals, as a building block in organic chemistry, and in the development of new materials. Its biological activity has also been explored for potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-Isoindolinebutyramide, 1,3-dioxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Isoindolinebutyramide, 1,3-dioxo- is similar to other isoindoline derivatives, but its unique structure and reactivity set it apart. Some similar compounds include:

  • N-isoindoline-1,3-dione derivatives

  • Isoindolinebutyramide derivatives

These compounds share structural similarities but may differ in their reactivity and applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHGEJYFWZKPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188148
Record name 2-Isoindolinebutyramide, 1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-33-4
Record name 2-Isoindolinebutyramide, 1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isoindolinebutyramide, 1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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